2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H13NO2/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
JGHMDAGZXWHCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole-5-carboxylic acid as the starting material.
Reduction: The carboxylic acid group is reduced to an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Amination: The aldehyde group is then converted to the amine group through reductive amination, using ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group can be reduced to form the amine group.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted benzodioxole derivatives
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemical products, including dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism by which 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine (DMMDA-2)
- Molecular Formula: C₁₂H₁₇NO₄
- Molecular Weight : 239.27 g/mol
- Key Features : Additional methoxy groups at the 6,7-positions of the benzodioxole ring and a propan-2-amine backbone.
- Pharmacology : DMMDA-2 is a phenethylamine derivative structurally related to psychedelic amphetamines like MDMA. It exhibits serotonergic activity due to its ability to interact with 5-HT receptors, though its potency and selectivity are modulated by the methoxy substitutions .
- Synthesis : Typically involves multi-step functionalization of the benzodioxole core, including methoxylation and reductive amination .
3-(Benzo[d][1,3]dioxol-5-yl)-N-methylpropan-1-amine
- Molecular Formula: C₁₁H₁₅NO₂ (inferred)
- Key Features : A methyl group substituent on the amine nitrogen and a propan-1-amine chain.
- Such modifications are common in CNS-targeting drugs .
N-[1-(1,3-Benzodioxol-5-yl)-2-propanyl]formamide
- Molecular Formula: C₁₁H₁₃NO₃
- CAS No.: 67669-00-5
- Key Features : A formamide-protected derivative of 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine.
- Applications : Formamide groups are often used as prodrug motifs to enhance stability or modulate bioavailability. This compound may serve as an intermediate in the synthesis of bioactive amines .
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine
- Molecular Formula: C₁₆H₁₇NO₃
- Molecular Weight : 272.32 g/mol
- Key Features : Incorporates a benzyl group with a methoxy substituent, increasing steric bulk and aromatic interactions.
- Pharmacology: Such compounds are explored for their binding affinity to GPCRs or monoamine transporters, though specific data for this derivative are unavailable .
Functional Group Variants
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol
- Molecular Formula : C₁₀H₁₂O₃
- CAS No.: 6974-61-4
- Key Features: Hydroxyl group replaces the amine, rendering it a non-basic alcohol derivative.
- Applications : Likely serves as a synthetic intermediate or metabolite. Alcohol derivatives are generally less bioactive in neurotransmitter systems but may exhibit antioxidant properties .
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
- CAS No.: 52190-28-0
- Key Features : A ketone with a bromine substituent on the propane chain.
- Synthetic Utility : Used in nucleophilic substitution reactions to introduce amines or other functional groups .
Comparative Data Table
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine, often referred to as a derivative of amphetamine, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety attached to a propan-1-amine backbone. This structural configuration is significant as it influences the compound's interaction with various biological targets.
Central Nervous System Activity
Research indicates that derivatives of this compound exhibit potent activity on central nervous system (CNS) targets. A study highlighted the compound's ability to inhibit serotonin (SERT) and norepinephrine transporters (NET), which are critical in mood regulation and antidepressant effects. Specifically, compound 11b demonstrated an IC50 of 20.1 nM for SERT and 49.6 nM for NET, indicating strong inhibitory activity .
In vivo studies revealed that compound 11b reduced immobility in forced swim tests (FST), suggesting antidepressant-like effects without stimulating locomotor activity . Additionally, it showed a favorable pharmacokinetic profile in rats, with a half-life of 2.6 hours following oral administration .
Anticancer Activity
The anticancer potential of compounds related to this compound has also been explored. A study synthesized thiourea derivatives incorporating the benzo[d][1,3]dioxole moiety and assessed their cytotoxic effects against various cancer cell lines, including HepG2, HCT116, and MCF-7. Notably, one compound exhibited an IC50 of 2.38 µM against HepG2 cells, outperforming the standard drug doxorubicin . The mechanisms of action included EGFR inhibition and induction of apoptosis through mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound acts as an antagonist at SERT and NET while exhibiting weak agonist activity at histamine H3 receptors .
- Cytotoxic Mechanisms : In cancer cells, the compound's derivatives have been shown to induce apoptosis by modulating proteins involved in the mitochondrial pathway (Bax and Bcl-2) .
- Pharmacokinetics : The favorable pharmacokinetic properties enhance its potential as a therapeutic agent. For instance, after intravenous administration in rats, the area under the curve (AUC) was significantly higher compared to oral dosing, indicating good systemic availability .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
Q & A
Q. What are the recommended synthetic pathways for 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodioxole core. A validated approach includes:
- Intermediate preparation : Coupling 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate via DCC-mediated activation to form tert-butyl ((2-(Benzo[d][1,3]dioxol-5-yl)propanoyl)oxy)carbamate .
- Amine formation : Reduction of the intermediate using catalytic hydrogenation or reductive amination. Optimize yields by controlling temperature (e.g., 0–25°C for DCC coupling) and catalyst selection (e.g., palladium-based catalysts for hydrogenation).
- Purification : Use silica gel chromatography (eluents like EtOAc/hexane mixtures) to isolate the final product with ≥95% purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm proton environments (e.g., benzylic protons at δ 2.5–3.5 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 193.24 g/mol via PubChem data) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention time comparisons with standards are critical .
- Cross-validation : Match InChI keys (e.g., LWUIKWNECJUNDA-UHFFFAOYSA-N) and structural data from PubChem or DSSTox .
Q. What are the key metabolic pathways predicted for this compound based on structural analogs?
Methodological Answer:
- Phase I metabolism : Predict N-demethylation or hydroxylation via cytochrome P450 enzymes (CYP2D6/3A4), inferred from cathinone analogs .
- Phase II conjugation : Glucuronidation or sulfation of hydroxylated metabolites. Validate using in vitro hepatocyte models or microsomal assays .
- Analytical validation : Use LC-MS/MS to detect metabolites in biological matrices, referencing fragmentation patterns of similar phenethylamines .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its receptor binding affinity, particularly at monoaminergic systems?
Methodological Answer:
- Enantiomer separation : Use chiral chromatography (e.g., Chiralpak® columns) to isolate R/S enantiomers .
- Receptor profiling : Conduct competitive binding assays (e.g., radioligand displacement at dopamine D2 and serotonin 5-HT2A receptors). Preliminary data on analogs suggest stereochemistry affects binding kinetics (e.g., R-enantiomers show higher affinity) .
- Molecular docking : Simulate interactions using crystal structures of receptors (PDB IDs: 6CM4 for D2, 6A93 for 5-HT2A) to predict enantioselective binding .
Q. What computational modeling approaches (e.g., molecular docking, QSAR) are suitable for predicting the neuropharmacological activity of derivatives?
Methodological Answer:
- 3D-QSAR : Develop models using CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy groups) with activity .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., using GROMACS) to assess stability of hydrogen bonds with benzodioxole oxygen atoms .
- ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties while retaining target affinity .
Q. How can contradictory results in receptor activation profiles between in vitro and ex vivo studies be systematically resolved?
Methodological Answer:
- Orthogonal assays : Compare radioligand binding (in vitro) with functional assays (e.g., cAMP accumulation or calcium flux in transfected cells) .
- Tissue-specific factors : Account for metabolic enzymes in ex vivo tissue homogenates by adding inhibitors (e.g., pargyline for MAO) .
- Dose-response reconciliation : Normalize data using receptor occupancy models (e.g., Cheng-Prusoff equation for IC50 conversion) .
Q. What strategies mitigate interference from matrix effects when quantifying the compound in biological samples via LC-MS/MS?
Methodological Answer:
- Sample preparation : Use protein precipitation with acetonitrile followed by SPE (C18 cartridges) to reduce phospholipid interference .
- Internal standards : Employ deuterated analogs (e.g., this compound-d3) to correct for ion suppression .
- Chromatographic optimization : Utilize HILIC columns to separate polar matrix components from the analyte .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
